molecular formula C16H12Cl2N2O3S2 B2821264 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868677-52-5

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Katalognummer B2821264
CAS-Nummer: 868677-52-5
Molekulargewicht: 415.3
InChI-Schlüssel: QFVFHNZFQMBZON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of benzo[d]thiazol-2-yl, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The compound contains a benzo[d]thiazol-2-yl group, a phenylsulfonyl group, and a propanamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and would depend on the conditions and reagents used. For instance, thiazole derivatives have been known to undergo reactions with primary amines, carbon disulfide, and alpha-halogenoketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of similar compounds include a molecular weight of around 219.09 and a molecular formula of C7H4Cl2N2S .

Wissenschaftliche Forschungsanwendungen

Chemical and Biological Investigations

The compound N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide belongs to a class of sulfonamides, which have been extensively researched for their diverse pharmacological properties. The primary sulfonamide moiety is prevalent in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and cyclooxygenase 2 (COX2) inhibitors. The research and patent literature from 2008 to 2012 highlights the exploration of sulfonamides for various therapeutic purposes, particularly focusing on their application as CAIs and COX2 inhibitors. Novel drugs such as apricoxib and pazopanib, which incorporate this group, have shown significant antitumor activity. Patents related to sulfonamides as antiglaucoma agents or targeting tumor-associated carbonic anhydrase isoforms CA IX/XII are notable. This emphasizes the ongoing need for novel sulfonamides with selectivity towards specific conditions, including antiglaucoma drugs targeting CA II and antitumor agents targeting CA IX/XII (Carta, Scozzafava, & Supuran, 2012).

Diuretic and Antihypertensive Applications

Sulfonamide diuretics, particularly those inhibiting carbonic anhydrase (CA), have been reviewed for their clinical utility and pharmacological innovation. These diuretics, by inhibiting CA isoforms, provide therapeutic benefits beyond simple diuresis, including effects on obesity, cancer, epilepsy, and hypertension. The integration of diuretic sulfonamide CA inhibitors with other agents has been shown to offer enhanced therapeutic activity, particularly in cardiovascular diseases and obesity management. This underscores the polypharmacological potential of these compounds and their role in drug repositioning strategies, highlighting their blood pressure lowering effects and organ-protective activity through mechanisms involving renal CAs (Carta & Supuran, 2013).

Zukünftige Richtungen

The future research directions could involve further synthesis and characterization of this compound, as well as investigation of its potential biological activities. Given the interest in thiazole derivatives in medicinal chemistry, this compound could potentially be of interest in drug discovery and development .

Eigenschaften

IUPAC Name

3-(benzenesulfonyl)-N-(4,5-dichloro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S2/c17-11-6-7-12-15(14(11)18)20-16(24-12)19-13(21)8-9-25(22,23)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVFHNZFQMBZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.